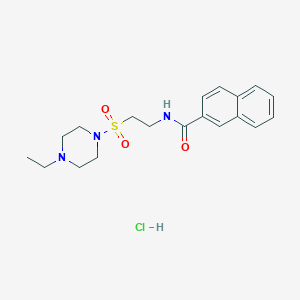

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride

Description

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride is a synthetic small molecule characterized by a 2-naphthamide core linked via an ethyl sulfonyl group to a 4-ethylpiperazine moiety. The sulfonamide bridge and the ethylpiperazine substituent are critical for its physicochemical properties, including solubility and bioavailability.

Properties

IUPAC Name |

N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]naphthalene-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S.ClH/c1-2-21-10-12-22(13-11-21)26(24,25)14-9-20-19(23)18-8-7-16-5-3-4-6-17(16)15-18;/h3-8,15H,2,9-14H2,1H3,(H,20,23);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJAQEAHMQJAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC3=CC=CC=C3C=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride typically involves multiple steps:

Formation of the Naphthamide Core: The initial step involves the formation of the 2-naphthamide core through the reaction of 2-naphthoic acid with an amine under dehydrating conditions.

Introduction of the Ethylpiperazine Group: The ethylpiperazine group is introduced via nucleophilic substitution reactions. This step often involves the use of ethylpiperazine and a suitable sulfonyl chloride.

Final Assembly and Hydrochloride Formation: The final step involves the coupling of the sulfonylated ethylpiperazine with the naphthamide core, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Antitubercular Activity

Research indicates that derivatives of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride exhibit significant anti-tubercular activity. In vitro studies demonstrated that several compounds in this class had 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, suggesting potential as therapeutic agents for tuberculosis treatment.

Cancer Therapeutics

The compound's structural characteristics suggest that it may act as an inhibitor of enzymes involved in cancer pathways. Preliminary studies indicate that it interacts with specific molecular targets that may influence cellular signaling related to tumor growth and proliferation. Further investigations are needed to elucidate the precise mechanisms by which this compound exerts its anticancer effects.

Neurological Applications

This compound has potential applications in neurology, particularly concerning dopamine receptor interactions. It is being explored as a candidate for developing radioligands for positron emission tomography (PET) imaging of the dopamine D3 receptor, which is implicated in various neurological disorders including schizophrenia and substance abuse .

Mechanism of Action

The mechanism of action of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethylpiperazine moiety may enhance the compound’s ability to cross cell membranes, facilitating its intracellular effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several PLD inhibitors and sulfonamide-containing molecules. Key analogs and their distinguishing features are summarized below:

Pharmacological and Functional Comparisons

- Target Affinity: The target compound’s ethylpiperazine sulfonyl group likely improves water solubility compared to non-sulfonylated analogs like HLP or FIPI, which rely on benzimidazolone or indole cores for hydrophobic interactions . VU01 and the target compound both feature a 2-naphthamide group, which may confer stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to HLP’s benzamide or FIPI’s indole .

Selectivity :

- The benzimidazolone-piperidine group in VU01 and HLP is associated with higher selectivity for PLD1/2 isoforms, while the target compound’s ethylpiperazine may broaden its interaction profile .

- The trifluoromethyl group in the analog from could enhance metabolic stability but may reduce solubility compared to the target compound’s ethylpiperazine .

Research Findings and Implications

Structural-Activity Relationships (SAR) :

- Substitution on the piperazine/piperidine ring (e.g., ethyl, benzimidazolone, trifluoromethylphenyl) significantly impacts target engagement and pharmacokinetics. Ethylpiperazine in the target compound may optimize basicity for pH-dependent solubility .

- The 2-naphthamide moiety appears critical for high-affinity binding across analogs, suggesting its role as a pharmacophore .

- Gaps in Evidence: No direct biochemical data (e.g., IC50 values) for the target compound were found in the provided evidence; comparisons are inferred from structural analogs. Metabolic stability and toxicity profiles remain unaddressed in available literature.

Biological Activity

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a naphthalene ring and a piperazine moiety, which are known to enhance biological activity through interactions with various molecular targets. Its sulfonyl and naphthamide functionalities suggest potential applications in drug development.

Key Structural Features:

- Naphthalene Core: Provides hydrophobic interactions with biological targets.

- Piperazine Moiety: Enhances binding affinity and selectivity.

- Sulfonyl Group: Increases solubility and modulates biological activity.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, such as those linked to cancer or inflammation. For instance, it has been shown to target protein phosphatase 1 (PP1), which plays a crucial role in cellular signaling pathways.

- Cellular Signaling Modulation: Interaction studies have demonstrated that this compound can bind to various receptors and enzymes, potentially influencing cellular signaling and metabolic processes.

In Vitro Studies

In vitro assays have revealed that this compound exhibits notable activity against several biological targets. For example, it has been evaluated for its anti-tubercular properties, showing significant inhibitory effects against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| 4-Ethylpiperazine Sulfonamide | Contains piperazine and sulfonamide groups | Antimicrobial properties | Lacks naphthalene ring |

| N-(4-Methylpiperazin-1-yl) Sulfonamide | Similar piperazine structure | Anticancer activity | Different substituents on piperazine |

| 2-Naphthalenesulfonamide | Naphthalene with a sulfonamide group | Anti-inflammatory properties | No piperazine moiety |

This table illustrates how the combination of a naphthalene core with a specific piperazine substituent may enhance the binding affinity for biological targets compared to simpler analogs.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Enzyme Interaction: The compound may act as an inhibitor of enzymes involved in critical signaling pathways.

- Receptor Binding: It could modulate receptor activity, influencing downstream signaling cascades related to cell proliferation and inflammation.

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound in treating diseases such as cancer and tuberculosis. These studies often highlight the importance of structural modifications in enhancing biological activity and specificity.

Example Case Study:

A study investigating the efficacy of naphthalene-based compounds in targeting cancer cells demonstrated that modifications to the piperazine ring significantly affected the cytotoxicity profiles against various cancer cell lines . Such findings underscore the need for continued exploration of structure–activity relationships (SAR) in this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride, and how can purity be optimized?

- Methodology : A common approach involves sulfonylation of the piperazine moiety followed by coupling with 2-naphthamide. For example, sulfonylation can be achieved using sulfonyl chlorides under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Subsequent nucleophilic substitution or amide coupling (e.g., EDC/HOBt) with 2-naphthoic acid derivatives yields the target compound. Purity (>95%) is typically ensured via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) and recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., sulfonyl group integration at δ 3.2–3.5 ppm for piperazine protons, naphthamide aromatic signals at δ 7.5–8.5 ppm) .

- Mass spectrometry (HRMS/ESI) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., sulfonyl oxygen interactions with adjacent molecules) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodology : The hydrochloride salt enhances water solubility due to ionic dissociation. Solubility can be quantified via shake-flask method (pH 7.4 PBS buffer) with UV-Vis calibration. Stability studies (e.g., HPLC monitoring under accelerated conditions: 40°C/75% RH) assess degradation pathways. Hygroscopicity requires storage in desiccators with inert gas purging .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodology :

- Solvent selection : Replace dichloromethane with THF or DMF to enhance sulfonylation kinetics.

- Catalysis : Use DMAP to accelerate amide bond formation .

- Process analytics : In-line FTIR monitors intermediate formation, enabling real-time adjustments .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound’s biological targets?

- Methodology :

- Analog synthesis : Modify the piperazine ethyl group (e.g., replace 4-ethyl with cyclopropyl or aryl variants) and assess changes in receptor binding (e.g., radioligand displacement assays) .

- Computational modeling : Docking studies (AutoDock Vina) predict interactions with enzymatic active sites (e.g., sulfonyl group hydrogen bonding with serine residues) .

Q. What challenges arise in resolving spectral data contradictions for this compound?

- Methodology :

- Dynamic NMR : Assigns rotameric equilibria in piperazine-sulfonyl conformers (e.g., coalescence temperature analysis).

- 2D-COSY/NOESY : Resolves overlapping aromatic signals in the naphthamide moiety .

Q. How can conflicting biological activity data from different research groups be reconciled?

- Methodology :

- Batch analysis : Compare impurity profiles (HPLC-MS) to identify inactive byproducts (e.g., des-ethyl piperazine derivatives) .

- Crystallographic polymorphism : Screen for alternative crystal forms (via solvent vapor diffusion) that may alter bioavailability .

Q. What in vivo pharmacokinetic studies are recommended for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.